6-(3-Methoxyazetidin-1-yl)nicotinic acid

Description

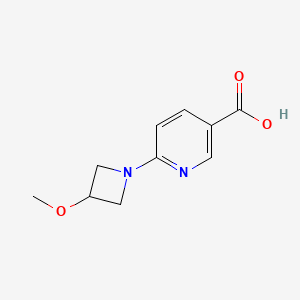

6-(3-Methoxyazetidin-1-yl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-methoxyazetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and distinct electronic properties due to its smaller ring size compared to five- or six-membered analogs like pyrrolidine or piperidine . The methoxy group at the 3-position of the azetidine enhances solubility and modulates electronic interactions, making this compound a promising candidate for enzyme inhibition and metabolic pathway modulation.

Properties

CAS No. |

1876196-65-4 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-5-12(6-8)9-3-2-7(4-11-9)10(13)14/h2-4,8H,5-6H2,1H3,(H,13,14) |

InChI Key |

XLMGPHRNMVKUTC-UHFFFAOYSA-N |

SMILES |

COC1CN(C1)C2=NC=C(C=C2)C(=O)O |

Canonical SMILES |

COC1CN(C1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(3-Methoxyazetidin-1-yl)nicotinic acid is best understood through comparisons with related nicotinic acid derivatives. Below is a detailed analysis, supported by data tables and research findings.

Structural and Functional Comparisons

Key Differentiators

Azetidine vs. Piperidine/Pyrrolidine Derivatives

- Ring Size and Flexibility : The four-membered azetidine ring in this compound imposes greater conformational rigidity compared to five- or six-membered rings (e.g., pyrrolidine in nicotinamide or piperidine in 6-(2-Ethylpiperidin-1-yl)nicotinic acid). This rigidity can enhance target specificity by reducing off-target interactions .

- In contrast, sulfonyl or perfluoroethyl groups in analogs (e.g., 6-(Azetidin-1-ylsulfonyl)nicotinic acid) exhibit electron-withdrawing effects, altering binding kinetics .

Substituent Impact on Bioactivity

- Methoxy vs. Amino Groups: The 3-methoxy group in the target compound improves solubility compared to the 3-amino substituent in 6-(3-Aminoazetidin-1-yl)nicotinic acid. However, the amino group enables hydrogen bonding, which may enhance receptor affinity in antimicrobial applications .

- Ester vs. Carboxylic Acid: Methyl 6-(3-aminoazetidin-1-yl)nicotinate, an ester derivative, exhibits higher cell membrane permeability than its carboxylic acid counterparts. This property is critical for prodrug designs, where ester hydrolysis in vivo releases the active acid form .

Enzyme Inhibition

- This compound shows selective inhibition of metabolic enzymes, such as carbonic anhydrase III, due to its balanced hydrophilicity and electronic profile. Comparatively, 6-(Azetidin-1-ylsulfonyl)nicotinic acid exhibits broader enzyme inhibition but lower selectivity .

- The perfluoroethyl group in 6-(Perfluoroethyl)nicotinic acid enhances stability in oxidative environments, making it suitable for long-acting fluorinated pharmaceuticals .

Therapeutic Potential

- Cardiovascular Applications: 6-(2-Ethylpiperidin-1-yl)nicotinic acid demonstrates vasodilatory effects via vascular smooth muscle relaxation, a property less pronounced in azetidine-containing analogs due to differences in ring flexibility .

- Anticancer Activity: Methyl 6-(3-aminoazetidin-1-yl)nicotinate’s ester group facilitates intracellular delivery, enabling potent anticancer effects in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.